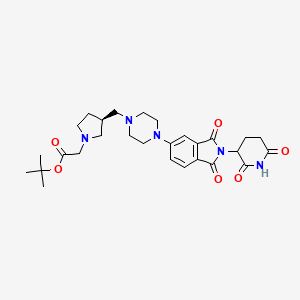![molecular formula C22H18F2N4O5S B12368637 3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NST-628 is a potent pan-RAF–MEK molecular glue that inhibits the RAS–MAPK pathway, which is frequently altered in various cancers. This compound prevents the phosphorylation and activation of MEK by RAF, leading to durable inhibition of the pathway. NST-628 is brain-penetrant and demonstrates broad efficacy in cellular and patient-derived tumor models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NST-628 involves the formation of a molecular glue that stabilizes RAF-MEK complexes. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to engage all isoforms of RAF and prevent the formation of BRAF–CRAF heterodimers .
Industrial Production Methods: Industrial production methods for NST-628 are also proprietary. The compound is developed through robust biophysical and cellular characterization to leverage structural insights into how signaling complexes form and function in cancer .
Chemical Reactions Analysis
Types of Reactions: NST-628 primarily undergoes interactions that stabilize RAF-MEK complexes. It prevents the phosphorylation and activation of MEK by RAF, thereby inhibiting the RAS–MAPK pathway .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving NST-628 include RAF and MEK proteins. The compound binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK .
Major Products Formed: The major product formed from the interaction of NST-628 with RAF and MEK is a stabilized RAF-MEK complex that inhibits downstream signaling in the RAS–MAPK pathway .
Scientific Research Applications
NST-628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the RAS–MAPK pathway, which is a critical signaling cascade involved in cell growth, differentiation, and survival. The compound has shown efficacy in various cancer models, including those with KRAS, NRAS, BRAF class II/III, and NF1 mutations . Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain tumors and metastases .
Mechanism of Action
NST-628 exerts its effects by acting as a molecular glue that stabilizes RAF-MEK complexes. It binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK. This leads to the inhibition of the RAS–MAPK pathway, which is frequently altered in various cancers . The compound prevents the formation of BRAF–CRAF and BRAF–ARAF heterodimers, a mechanism that differentiates it from other RAF inhibitors .
Comparison with Similar Compounds
NST-628 is unique in its ability to act as both an RAF inhibitor and a MEK inhibitor. It demonstrates significant efficacy and greater tolerability compared to the combination of type II RAF inhibitor belvarafenib and MEK inhibitor cobimetinib in NRAS-mutant melanoma . Other similar compounds include trametinib and avutometinib, which have limited central nervous system exposure compared to NST-628 . NST-628’s high intrinsic permeability into the brain and its ability to prevent pathway reactivation make it a superior option for treating cancers with RAS–MAPK pathway alterations .
Properties
Molecular Formula |
C22H18F2N4O5S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28) |
InChI Key |
YQSZJOABXRROQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)




![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)



![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)


